

An In-depth Technical Guide to N-(2,2-dimethoxyethyl)prop-2-enamide

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Compound of Interest

Compound Name: *N*-(2,2-dimethoxyethyl)prop-2-enamide

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **N-(2,2-dimethoxyethyl)prop-2-enamide**, a versatile monomer in polymer chemistry. The information is intended for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

N-(2,2-dimethoxyethyl)prop-2-enamide, also known as N-Acryloylaminoacetaldehyde dimethyl acetal, is an organic compound with the molecular formula $C_7H_{13}NO_3$.^{[1][2]} Its chemical structure features a reactive prop-2-enamide (acrylamide) functional group and a dimethoxyethyl substituent on the nitrogen atom. This unique combination of a polymerizable vinyl group and a protected aldehyde functionality makes it a valuable building block in the synthesis of functional polymers.^[1]

Table 1: Chemical and Physical Properties of **N-(2,2-dimethoxyethyl)prop-2-enamide**

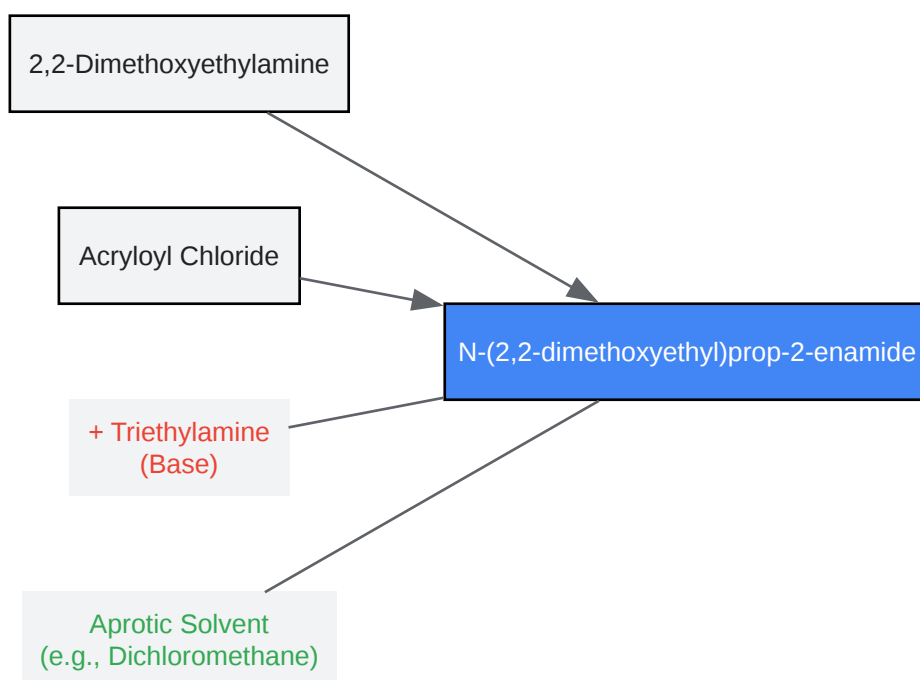
Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO ₃	[1][2]
Molecular Weight	159.18 g/mol	[2]
CAS Number	49707-23-5	
Appearance	Neat	[2]
Solubility	Soluble (130 g/L at 25°C)	
Synonyms	N-(2,2-Dimethoxyethyl)-2-propenamide, (2,2-Dimethoxyethyl)acrylamide, Acrylamidoacetaldehyde Dimethyl Acetal, N-Acryloylaminoacetaldehyde Dimethyl Acetal	[2]

While specific experimental data for properties such as melting point, boiling point, and density are not readily available in the public domain, its structure suggests it is a liquid at room temperature.[2] Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are not extensively reported, though predictions can be made based on its chemical structure.

Synthesis

The primary method for synthesizing **N-(2,2-dimethoxyethyl)prop-2-enamide** is through the direct amidation of 2,2-dimethoxyethylamine with acryloyl chloride.[1] This reaction is a nucleophilic acyl substitution where the amino group of 2,2-dimethoxyethylamine attacks the carbonyl carbon of acryloyl chloride.

General Synthesis Pathway



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Caption: General reaction scheme for the synthesis of **N-(2,2-dimethoxyethyl)prop-2-enamide**.

Representative Experimental Protocol

While a detailed, peer-reviewed protocol specifically for **N-(2,2-dimethoxyethyl)prop-2-enamide** is not widely published, the synthesis of structurally similar N-substituted acrylamides is well-documented. The following is a representative protocol adapted from the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides, which can be modified for the target compound.[3]

Materials:

- 2,2-dimethoxyethylamine
- Acryloyl chloride
- Triethylamine (or another suitable non-nucleophilic base)
- Anhydrous dichloromethane (or another suitable aprotic solvent)
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Stirring apparatus
- Dropping funnel
- Standard laboratory glassware

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethoxyethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes. A white precipitate of triethylammonium chloride will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
- Once the reaction is complete, filter off the triethylammonium chloride precipitate.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- The crude **N-(2,2-dimethoxyethyl)prop-2-enamide** can be further purified by column chromatography or distillation if necessary.

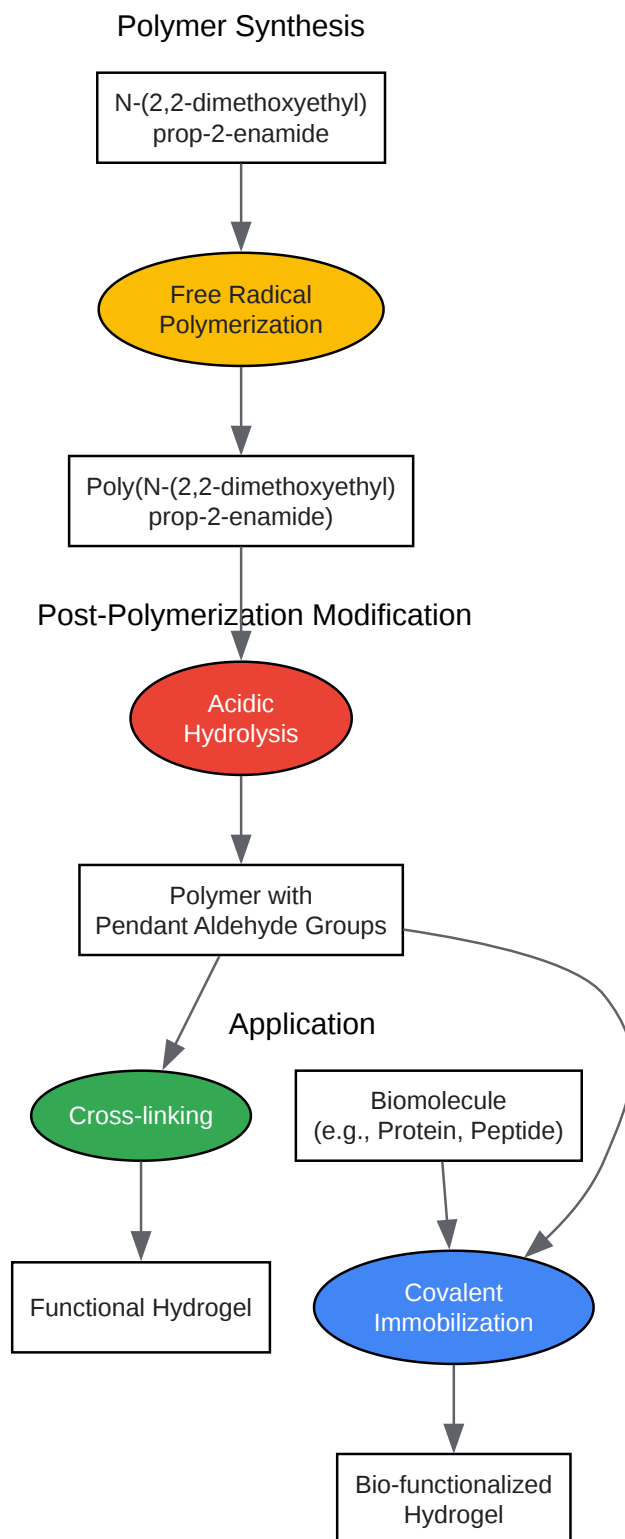
Chemical Reactivity and Potential Applications

The chemical reactivity of **N-(2,2-dimethoxyethyl)prop-2-enamide** is dominated by its two primary functional groups: the acrylamide moiety and the dimethyl acetal.

- **Polymerization:** The vinyl group of the acrylamide can undergo free-radical polymerization to form poly(**N-(2,2-dimethoxyethyl)prop-2-enamide**).^[1] This allows for its use as a monomer in the creation of functional polymers with pendant dimethoxyethyl groups.
- **Hydrolysis of the Acetal Group:** The dimethyl acetal is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal a reactive aldehyde group. This property is particularly useful for post-polymerization modification of materials.

These reactive features make **N-(2,2-dimethoxyethyl)prop-2-enamide** a valuable monomer for the synthesis of "smart" or functional polymers, particularly for hydrogels.^[1] The pendant acetal groups can be hydrolyzed post-polymerization to generate aldehyde functionalities, which can then be used for cross-linking or for the covalent immobilization of biomolecules containing amino groups (via reductive amination).

Conceptual Workflow for Hydrogel Formation and Functionalization



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Caption: Conceptual workflow illustrating the use of **N-(2,2-dimethoxyethyl)prop-2-enamide** in the synthesis and functionalization of hydrogels.

Biological Activity and Signaling Pathways

There is currently a lack of specific, in-depth studies on the biological activity and signaling pathway interactions of **N-(2,2-dimethoxyethyl)prop-2-enamide** in the public domain. While some sources suggest that amides, in general, may exhibit anti-inflammatory and antimicrobial activities, these properties have not been experimentally verified for this specific compound.^[1] Its primary area of research interest lies in its role as a monomer for creating biocompatible materials for applications such as drug delivery and tissue engineering.^[4] Any biological effects would likely be indirect, resulting from the properties of the polymers synthesized from it.

Safety and Handling

N-(2,2-dimethoxyethyl)prop-2-enamide is classified as harmful if swallowed and may cause an allergic skin reaction. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N-(2,2-dimethoxyethyl)prop-2-enamide is a functional monomer with significant potential in polymer and materials science. Its unique structure, combining a polymerizable acrylamide group with a protected aldehyde, allows for the synthesis of advanced polymeric materials, particularly functional hydrogels. While detailed biological studies on the monomer itself are scarce, its utility in creating biocompatible materials for biomedical applications continues to be an area of active research. Further investigation into its specific chemical properties and biological interactions is warranted to fully exploit its potential.

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